![molecular formula C8H6F2N2O2 B3020798 N-(2,4-difluorophenyl)-2-(N-hydroxyimino)acetamide CAS No. 366-46-1](/img/structure/B3020798.png)
N-(2,4-difluorophenyl)-2-(N-hydroxyimino)acetamide
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Overview
Description
The compound "N-(2,4-difluorophenyl)-2-(N-hydroxyimino)acetamide" is a chemical entity that has not been directly synthesized or characterized in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied, which can provide insights into the potential properties and reactivity of the target compound. For instance, compounds with hydroxyimino groups have been synthesized and evaluated for their antioxidant activity , while other studies have focused on the synthesis and characterization of various substituted acetamides .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the acetylation of an amine followed by further functionalization. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation, esterification, and ester interchange steps . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane . These methods could potentially be adapted for the synthesis of "N-(2,4-difluorophenyl)-2-(N-hydroxyimino)acetamide" by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using various spectroscopic techniques such as NMR, IR, MS, and X-ray crystallography . For instance, the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide was elucidated, revealing intramolecular hydrogen bonding and intermolecular interactions that contribute to the crystal packing . These techniques could be employed to analyze the molecular structure of "N-(2,4-difluorophenyl)-2-(N-hydroxyimino)acetamide" once synthesized.
Chemical Reactions Analysis
The reactivity of compounds containing hydroxyimino groups has been explored, such as the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide leading to a Beckmann-type rearrangement . Additionally, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide has been achieved using a Pd-based catalytic system . These studies suggest that "N-(2,4-difluorophenyl)-2-(N-hydroxyimino)acetamide" may also undergo interesting chemical transformations that could be explored in future research.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated, including their solvatochromic effects , crystal packing , and antioxidant activity . For example, the solvatochromic effects of 2-Chloro-N-(2,4-dinitrophenyl) acetamide were studied using UV-vis spectrophotometry . The antioxidant activity of hydroxyimino derivatives was evaluated using FRAP and DPPH methods, with some compounds showing considerable activity . These analyses provide a foundation for predicting the properties of "N-(2,4-difluorophenyl)-2-(N-hydroxyimino)acetamide" and suggest potential applications in pharmaceuticals or materials science.
properties
IUPAC Name |
(2E)-N-(2,4-difluorophenyl)-2-hydroxyiminoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O2/c9-5-1-2-7(6(10)3-5)12-8(13)4-11-14/h1-4,14H,(H,12,13)/b11-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAMOYGBZASPQT-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)NC(=O)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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